1,4-Dichloro-1,4-dimethoxybutane

CAS No.:

Cat. No.: VC14054699

Molecular Formula: C6H12Cl2O2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12Cl2O2 |

|---|---|

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 1,4-dichloro-1,4-dimethoxybutane |

| Standard InChI | InChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | JLGRYZIMCDCFIF-UHFFFAOYSA-N |

| Canonical SMILES | COC(CCC(OC)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

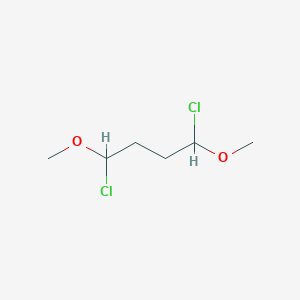

1,4-Dichloro-1,4-dimethoxybutane is a symmetrical dialkyl ether with the systematic IUPAC name 1,4-dichloro-1,4-dimethoxybutane. Its molecular formula is C₆H₁₂Cl₂O₂, with a molecular weight of 187.06 g/mol . The compound’s structure consists of a four-carbon chain with methoxy (-OCH₃) and chloro (-Cl) groups at the first and fourth positions. The SMILES notation for this compound is COC(CCC(OC)Cl)Cl, reflecting its linear arrangement .

Table 1: Molecular Properties of 1,4-Dichloro-1,4-dimethoxybutane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂O₂ | |

| Molecular Weight | 187.06 g/mol | |

| InChI Key | JLGRYZIMCDCFIF-UHFFFAOYSA-N | |

| SMILES | COC(CCC(OC)Cl)Cl | |

| Synonyms | 1,4-Dichloro-1,4-dimethoxybutane; SCHEMBL4849528 |

The compound’s symmetry and bifunctional nature make it a versatile intermediate in organic reactions.

Synthesis and Production Methods

The synthesis of 1,4-dichloro-1,4-dimethoxybutane was first reported in Tetrahedron Letters (1983), where it was prepared via the reaction of 1,4-dimethoxybutane with thionyl chloride (SOCl₂) under controlled conditions . This method yields the dichlorinated product with high selectivity, avoiding over-chlorination.

Alternative routes include the use of phosphorus pentachloride (PCl₅) as a chlorinating agent, though this method is less commonly employed due to lower yields .

Table 2: Synthesis Conditions and Yields

The choice of solvent and temperature critically influences reaction efficiency, with lower temperatures favoring selectivity .

Applications in Organic Synthesis

Pyrrole Synthesis

1,4-Dichloro-1,4-dimethoxybutane serves as a key reagent in the Paal-Knorr synthesis of pyrroles. In a seminal study published in the Journal of Organic Chemistry (1983), the compound was used to convert primary amines into pyrroles under mild conditions .

Mechanism:

-

Nucleophilic Attack: The amine attacks the electrophilic chloro-terminated carbon.

-

Cyclization: Intramolecular elimination of methanol and HCl forms the pyrrole ring.

-

Aromatization: Loss of water yields the final aromatic pyrrole .

Table 3: Pyrrole Synthesis Yields Using 1,4-Dichloro-1,4-dimethoxybutane

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | 2,5-Diphenylpyrrole | 78 | |

| Octylamine | 2,5-Dihexylpyrrole | 65 |

This method offers advantages over traditional approaches, including shorter reaction times and avoidance of strong acids .

Tobacco Alkaloid Synthesis

The compound has been employed in the synthesis of pyrrole alkaloids found in tobacco. For instance, 2,5-dimethylpyrrole, a constituent of tobacco smoke, was synthesized using 1,4-dichloro-1,4-dimethoxybutane and methylamine .

Comparative Analysis with Structural Analogues

1,4-Dimethoxybutane

The unchlorinated analogue, 1,4-dimethoxybutane (C₆H₁₄O₂), lacks electrophilic chlorides and is primarily used as a solvent. Its lower reactivity underscores the critical role of chlorine substituents in 1,4-dichloro-1,4-dimethoxybutane’s synthetic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume